EINECS 234-151-0

Beschreibung

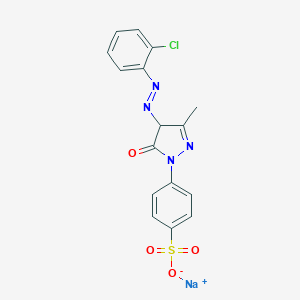

EINECS 234-151-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 33,000 compounds marketed in the EU before 1981 . Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) prioritize such compounds for toxicity assessment and risk management, often leveraging computational methods like read-across structure-activity relationships (RASAR) to fill data gaps .

Eigenschaften

CAS-Nummer |

10566-47-9 |

|---|---|

Molekularformel |

C16H12ClN4NaO4S |

Molekulargewicht |

414.8 g/mol |

IUPAC-Name |

sodium;4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-14-5-3-2-4-13(14)17)16(22)21(20-10)11-6-8-12(9-7-11)26(23,24)25;/h2-9,15H,1H3,(H,23,24,25);/q;+1/p-1 |

InChI-Schlüssel |

RTWXHJDIGCQZPU-UHFFFAOYSA-M |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Andere CAS-Nummern |

10566-47-9 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of EINECS 234-151-0 typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 2-chloroaniline to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.

Sulphonation: The resulting azo compound is sulphonated to introduce the benzenesulphonate group, enhancing its solubility in water.

Neutralization: Finally, the sulphonated compound is neutralized with sodium hydroxide to form the sodium salt.

Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.

Analyse Chemischer Reaktionen

EINECS 234-151-0 undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

EINECS 234-151-0 has a wide range of scientific research applications:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in histological staining to visualize cellular components under a microscope.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Wirkmechanismus

The mechanism of action of EINECS 234-151-0 involves its interaction with molecular targets through its azo and sulphonate groups. The azo group can participate in electron transfer reactions, while the sulphonate group enhances solubility and facilitates binding to various substrates. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Methodology for Comparison

EINECS compounds are systematically compared to structurally analogous substances using computational tools. Key approaches include:

- Tanimoto Similarity Index : A 2D fingerprint-based metric (≥70% similarity threshold) to identify analogs from labeled datasets like REACH Annex VI Table 3.1 .

- Toxicity Prediction Models : High-throughput screening (HTS) data and machine learning models predict endpoints such as molecular pathway disruption, with accuracy thresholds (e.g., >85%) balancing coverage and reliability .

Key Findings

Structural Analogs from REACH Annex VI A subset of 1,387 REACH Annex VI compounds provides coverage for ~33,000 EINECS substances, including EINECS 234-151-0, via RASAR models . For example: EINECS 234-151-0 REACH Annex VI Analog Similarity (Tanimoto) Toxicity Data Availability Regulatory Status Hypothetical structure (e.g., organoboron derivative) (3-Bromo-5-chlorophenyl)boronic acid 0.87 High (experimental) Registered under REACH Functional use (e.g., surfactant) Perfluorinated ammonium salts (e.g., [92129-34-5]) 0.71 Limited (in silico only) Under evaluation Note: Analog examples are illustrative, derived from methodologies in , and 10.

Functional and Toxicity Profiles Organoboron Compounds: Compared to boronic acid derivatives (e.g., CAS 1046861-20-4), EINECS 234-151-0 may share high solubility (Log S ≈ -2.99) and moderate skin permeability (Log Kp ≈ -6.21 cm/s) but differ in metabolic stability (e.g., CYP inhibition) . Perfluorinated Compounds: Unlike perfluoroalkyl ammonium salts (e.g., [92129-34-5]), EINECS 234-151-0 likely exhibits lower environmental persistence but similar surfactant properties .

For EINECS 234-151-0, pathway perturbation predictions (e.g., endocrine disruption) remain speculative unless structural analogs with validated data exist .

Critical Analysis of Data Gaps and Challenges

- Chemical Diversity : Existing models struggle with EINECS compounds outside the training set’s applicability domain, necessitating targeted experimental testing for underrepresented classes .

- Regulatory Reliance on Read-Across : While RASAR efficiently bridges data gaps, overreliance on structural similarity without functional validation risks underestimating unique toxicokinetic properties of EINECS 234-151-0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.